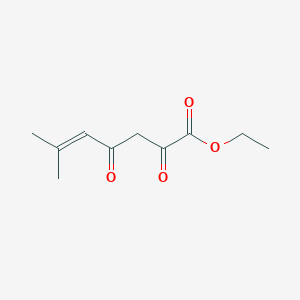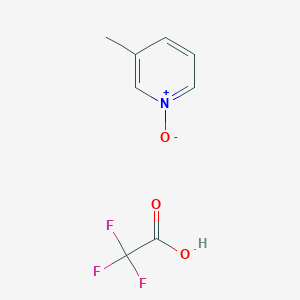
5-Heptenoic acid, 6-methyl-2,4-dioxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Heptenoic acid, 6-methyl-2,4-dioxo-, ethyl ester is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.2158 g/mol . . It is characterized by the presence of a heptenoic acid backbone with methyl and dioxo substituents, making it a versatile molecule in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptenoic acid, 6-methyl-2,4-dioxo-, ethyl ester typically involves the esterification of 6-methyl-2,4-dioxo-5-heptenoic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product. Additionally, advanced purification techniques such as chromatography may be employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
5-Heptenoic acid, 6-methyl-2,4-dioxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
5-Heptenoic acid, 6-methyl-2,4-dioxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The ester is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Heptenoic acid, 6-methyl-2,4-dioxo-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in further metabolic processes. The compound’s reactivity is influenced by the presence of the dioxo and methyl groups, which can affect its binding affinity and specificity towards different enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Heptenoic acid, ethyl ester: This compound has a similar heptenoic acid backbone but lacks the methyl and dioxo substituents.
5-Hexenoic acid, methyl ester: This compound is structurally similar but has a shorter carbon chain and a methyl ester group instead of an ethyl ester.
Uniqueness
5-Heptenoic acid, 6-methyl-2,4-dioxo-, ethyl ester is unique due to the presence of both methyl and dioxo groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s reactivity and make it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
92736-02-2 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
ethyl 6-methyl-2,4-dioxohept-5-enoate |
InChI |
InChI=1S/C10H14O4/c1-4-14-10(13)9(12)6-8(11)5-7(2)3/h5H,4,6H2,1-3H3 |
Clé InChI |
JNJLOBHXZALHNZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)CC(=O)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)

![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)








![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)

